

Spectral Analysis of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-Cyclohexyl-2-buten-1-ol**. The document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and functional groups of the compound. Detailed experimental protocols for these analytical techniques are also provided, along with a visual representation of the general workflow for spectral data acquisition and analysis.

Spectral Data Summary

The following sections present the available and predicted spectral data for **1-Cyclohexyl-2-buten-1-ol** (Molecular Formula: $C_{10}H_{18}O$, Molecular Weight: 154.25 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **1-Cyclohexyl-2-buten-1-ol** is not readily available in the public domain. Therefore, the following tables present predicted 1H and ^{13}C NMR spectral data. These predictions are based on computational algorithms and should be used as a reference guide for the analysis of experimentally obtained spectra.

Table 1: Predicted 1H NMR Spectral Data for **1-Cyclohexyl-2-buten-1-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.6-5.8	m	1H	=CH-
~5.4-5.6	m	1H	=CH-
~4.0-4.2	m	1H	CH-OH
~1.9-2.1	m	1H	Cyclohexyl-CH
~1.6-1.8	m	5H	Cyclohexyl-CH ₂
~1.0-1.4	m	6H	Cyclohexyl-CH ₂
~1.7	d	3H	CH ₃
~1.5-2.5	br s	1H	OH

Table 2: Predicted ¹³C NMR Spectral Data for **1-Cyclohexyl-2-buten-1-ol**

Chemical Shift (ppm)	Assignment
~135	=CH-
~125	=CH-
~75	CH-OH
~43	Cyclohexyl-CH
~29	Cyclohexyl-CH ₂
~26	Cyclohexyl-CH ₂
~25	Cyclohexyl-CH ₂
~17	CH ₃

Infrared (IR) Spectroscopy

The following table summarizes the significant peaks observed in the gas-phase infrared spectrum of **1-Cyclohexyl-2-buten-1-ol**, as provided by the NIST/EPA Gas-Phase Infrared

Database.[\[2\]](#)

Table 3: Infrared (IR) Spectral Data for **1-Cyclohexyl-2-buten-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3500	Broad	O-H stretch (alcohol)
~3020	Medium	=C-H stretch (alkene)
~2920, 2850	Strong	C-H stretch (alkane)
~1670	Weak	C=C stretch (alkene)
~1050	Strong	C-O stretch (alcohol)
~970	Medium	=C-H bend (trans alkene)

Mass Spectrometry (MS)

The mass spectrometry data reveals the fragmentation pattern of **1-Cyclohexyl-2-buten-1-ol** under electron ionization. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry (MS) Data for **1-Cyclohexyl-2-buten-1-ol**

m/z	Relative Intensity (%)	Possible Fragment
154	5	[M] ⁺ (Molecular Ion)
136	20	[M-H ₂ O] ⁺
97	60	[C ₇ H ₁₃] ⁺
81	100	[C ₆ H ₉] ⁺
71	85	[C ₅ H ₁₁] ⁺
55	95	[C ₄ H ₇] ⁺
43	70	[C ₃ H ₇] ⁺

Experimental Protocols

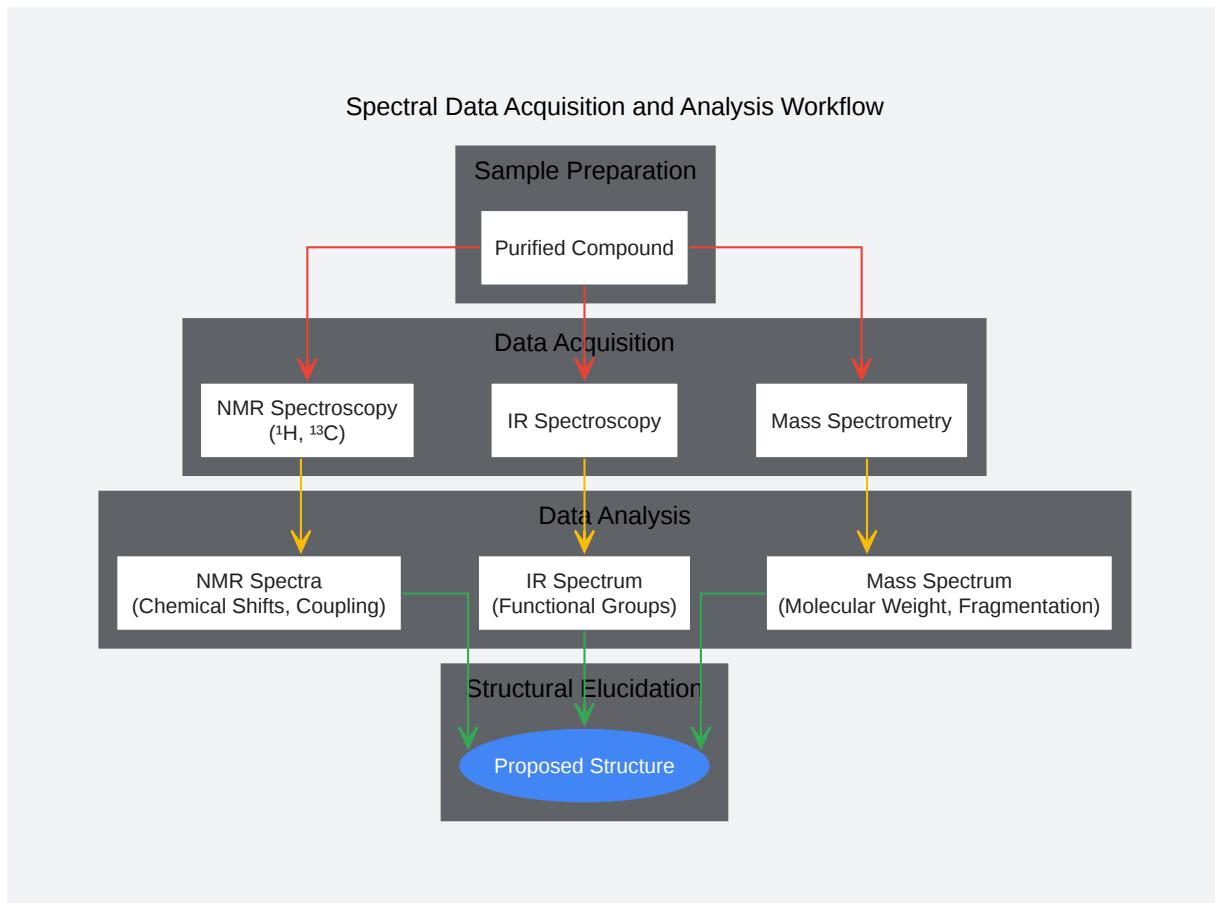
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra of organic compounds like **1-Cyclohexyl-2-buten-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the compound and the desired spectral window.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters. For ^1H NMR, a standard single-pulse experiment is typically used. For ^{13}C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid): For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Sample Preparation (Solid): If the compound is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.
- Instrumentation: Place the sample holder in the beam path of the IR spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder (or the salt plates and mulling agent) to subtract from the sample spectrum.


- Sample Spectrum: Record the IR spectrum of the sample.
- Data Analysis: The resulting spectrum shows the percentage of transmitted light versus the wavenumber of the radiation. Absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.
- Ionization: The sample molecules are ionized, typically using a high-energy electron beam (Electron Ionization - EI). This process often causes the molecules to fragment.
- Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) [webbook.nist.gov]
- 2. 1-Cyclohexyl-2-buten-1-ol (c,t) [webbook.nist.gov]

- 3. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144606#spectral-data-of-1-cyclohexyl-2-buten-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com